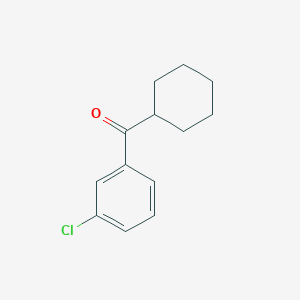
(-)-1,4-Di-O-methyl-L-threitol
Overview
Description
(-)-1,4-Di-O-methyl-L-threitol: is a chiral organic compound that belongs to the class of sugar alcohols It is derived from L-threitol, a naturally occurring sugar alcohol, through the methylation of its hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,4-Di-O-methyl-L-threitol typically involves the methylation of L-threitol. One common method is the use of methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-1,4-Di-O-methyl-L-threitol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions are less common for this compound due to the stability of its methylated hydroxyl groups. under specific conditions, reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as halides or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry:
Chiral Synthesis: (-)-1,4-Di-O-methyl-L-threitol is used as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-substrate interactions due to its structural similarity to natural sugar alcohols.
Metabolic Pathways: It helps in understanding metabolic pathways involving sugar alcohols and their derivatives.
Medicine:
Drug Development: this compound is explored for its potential as a drug intermediate, particularly in the synthesis of antiviral and anticancer agents.
Industry:
Polymer Production: It is used in the production of biodegradable polymers and resins, contributing to sustainable materials development.
Mechanism of Action
The mechanism of action of (-)-1,4-Di-O-methyl-L-threitol primarily involves its interaction with biological molecules through hydrogen bonding and van der Waals forces. Its methylated hydroxyl groups allow it to participate in various biochemical reactions, acting as a substrate or inhibitor in enzymatic processes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
L-threitol: The parent compound from which (-)-1,4-Di-O-methyl-L-threitol is derived. It lacks the methyl groups and has different reactivity and applications.
D-threitol: The enantiomer of L-threitol, with similar chemical properties but different biological activities.
1,4-Di-O-methyl-D-threitol: The diastereomer of this compound, differing in the spatial arrangement of its atoms.
Uniqueness:
Chirality: this compound’s unique stereochemistry makes it valuable in chiral synthesis and asymmetric catalysis.
Reactivity: The presence of methyl groups enhances its stability and alters its reactivity compared to its non-methylated counterparts.
Applications: Its specific applications in drug development and polymer production distinguish it from similar compounds.
Properties
IUPAC Name |
(2S,3S)-1,4-dimethoxybutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXJVYUZWDGUBO-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(COC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]([C@H](COC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448698 | |
| Record name | (-)-1,4-Di-O-methyl-L-threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50622-10-1 | |
| Record name | (-)-1,4-Di-O-methyl-L-threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine](/img/structure/B1610349.png)





